2-Amino-2,3-methano-4-phosphonobutanoic acid
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Overview
Description
2-Amino-2,3-methano-4-phosphonobutanoic acid (MAP4) is a synthetic amino acid analogue that has been widely used in scientific research. MAP4 is a potent agonist of metabotropic glutamate receptor 7 (mGluR7) and has been shown to have neuroprotective effects in various animal models of neurological disorders.
Mechanism of Action
2-Amino-2,3-methano-4-phosphonobutanoic acid is a potent agonist of mGluR7, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 by 2-Amino-2,3-methano-4-phosphonobutanoic acid leads to the inhibition of neurotransmitter release, including glutamate and GABA. This inhibition is mediated by the activation of G protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels.
Biochemical and Physiological Effects
2-Amino-2,3-methano-4-phosphonobutanoic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of synaptic plasticity, and the induction of neuroprotection. 2-Amino-2,3-methano-4-phosphonobutanoic acid has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta.
Advantages and Limitations for Lab Experiments
2-Amino-2,3-methano-4-phosphonobutanoic acid has several advantages for lab experiments, including its potency and selectivity for mGluR7, its ability to penetrate the blood-brain barrier, and its neuroprotective effects. However, there are also limitations to its use, including its high cost, the need for specialized equipment for synthesis, and the lack of long-term toxicity studies.
Future Directions
There are several future directions for the use of 2-Amino-2,3-methano-4-phosphonobutanoic acid in scientific research. One area of interest is the development of novel therapeutic agents that target mGluR7 for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of 2-Amino-2,3-methano-4-phosphonobutanoic acid on neuronal function and behavior. Additionally, the development of more efficient and cost-effective synthesis methods for 2-Amino-2,3-methano-4-phosphonobutanoic acid could expand its use in scientific research.
Conclusion
In conclusion, 2-Amino-2,3-methano-4-phosphonobutanoic acid is a synthetic amino acid analogue that has been widely used in scientific research to study the function of mGluR7 and its role in neurological disorders. Its potency, selectivity, and neuroprotective effects make it a valuable tool for studying the function of mGluR7. However, its high cost and limitations in synthesis and toxicity studies highlight the need for further research and development in this area.
Synthesis Methods
2-Amino-2,3-methano-4-phosphonobutanoic acid can be synthesized through a multistep reaction involving the condensation of diethyl phosphite with ethyl acrylate, followed by the reaction of the resulting compound with ammonia and formaldehyde. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
2-Amino-2,3-methano-4-phosphonobutanoic acid has been extensively used in scientific research to study the function of mGluR7 and its role in neurological disorders. It has been shown to have neuroprotective effects in various animal models of neurological disorders, including Parkinson's disease, Huntington's disease, and ischemic stroke. 2-Amino-2,3-methano-4-phosphonobutanoic acid has also been used to study the role of mGluR7 in synaptic plasticity, learning, and memory.
properties
CAS RN |
133753-35-2 |
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Product Name |
2-Amino-2,3-methano-4-phosphonobutanoic acid |
Molecular Formula |
C5H10NO5P |
Molecular Weight |
195.11 g/mol |
IUPAC Name |
(1R,2R)-1-amino-2-(phosphonomethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C5H10NO5P/c6-5(4(7)8)1-3(5)2-12(9,10)11/h3H,1-2,6H2,(H,7,8)(H2,9,10,11)/t3-,5+/m0/s1 |
InChI Key |
RACNCOSUCJNQDH-WVZVXSGGSA-N |
Isomeric SMILES |
C1[C@H]([C@]1(C(=O)O)N)CP(=O)(O)O |
SMILES |
C1C(C1(C(=O)O)N)CP(=O)(O)O |
Canonical SMILES |
C1C(C1(C(=O)O)N)CP(=O)(O)O |
synonyms |
2-amino-2,3-methano-4-phosphonobutanoic acid 2-amino-2,3-methano-4-phosphonobutanoic acid, cis-(+-)-isomer 2-AMPBA |
Origin of Product |
United States |
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